molecular formula C22H19N3O2S B258659 3-amino-N-benzyl-6-(3-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide

3-amino-N-benzyl-6-(3-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide

Cat. No. B258659
M. Wt: 389.5 g/mol
InChI Key: SASUUJKRYSIEGM-UHFFFAOYSA-N
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Description

3-amino-N-benzyl-6-(3-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide is a novel compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. This compound belongs to the class of thienopyridines, which are known for their diverse biological activities.

Mechanism of Action

The mechanism of action of 3-amino-N-benzyl-6-(3-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide is not fully understood. However, it is believed to exert its biological activity by interacting with specific cellular targets. For example, the compound has been shown to inhibit CDK2 by binding to the ATP-binding site of the enzyme. This results in the inhibition of cell cycle progression and the induction of apoptosis in cancer cells. In addition, the compound has been found to inhibit acetylcholinesterase by binding to the active site of the enzyme, which increases the levels of acetylcholine in the brain.
Biochemical and Physiological Effects:
3-amino-N-benzyl-6-(3-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide has been found to exhibit a wide range of biochemical and physiological effects. In vitro studies have shown that the compound is cytotoxic to a variety of cancer cell lines, including breast, lung, and prostate cancer cells. It has also been found to exhibit potent antimicrobial activity against a range of bacterial and fungal pathogens. In addition, the compound has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha).

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-amino-N-benzyl-6-(3-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide in lab experiments is its diverse biological activity. The compound has been found to exhibit anticancer, antimicrobial, and anti-inflammatory activities, making it a versatile tool for studying various biological processes. In addition, the compound has been shown to be relatively stable and easy to synthesize, which makes it an attractive candidate for further development.
However, there are also some limitations associated with the use of 3-amino-N-benzyl-6-(3-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide in lab experiments. For example, the compound has been found to be relatively insoluble in water, which can limit its bioavailability and efficacy in vivo. In addition, the compound has been found to exhibit some toxicity towards normal cells, which may limit its potential use in clinical settings.

Future Directions

There are several future directions for the study of 3-amino-N-benzyl-6-(3-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide. One area of interest is the development of more potent and selective CDK2 inhibitors based on the structure of the compound. In addition, the compound could be further explored for its potential use in the treatment of Alzheimer's disease, as it has been found to inhibit acetylcholinesterase. Further studies could also be conducted to elucidate the mechanism of action of the compound and to identify its cellular targets. Finally, the compound could be further developed for use in combination therapy with other anticancer or antimicrobial agents, to enhance its efficacy and reduce toxicity towards normal cells.

Synthesis Methods

The synthesis of 3-amino-N-benzyl-6-(3-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide involves the reaction of 2-acetylthiophene with 3-methoxybenzaldehyde in the presence of ammonium acetate and acetic acid. The resulting product is then reacted with benzylamine and 2-chloro-N-(4-nitrophenyl)acetamide to obtain the desired compound. The synthesis method has been optimized to yield a high purity product with good yield.

Scientific Research Applications

3-amino-N-benzyl-6-(3-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide has been studied extensively for its potential applications in medicinal chemistry. It has been shown to exhibit anticancer, antimicrobial, and anti-inflammatory activities. In addition, it has been found to be an effective inhibitor of cyclin-dependent kinase 2 (CDK2), which plays a crucial role in the regulation of cell cycle progression. The compound has also been explored for its potential use in the treatment of Alzheimer's disease, as it has been found to inhibit acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine in the brain.

properties

Product Name

3-amino-N-benzyl-6-(3-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide

Molecular Formula

C22H19N3O2S

Molecular Weight

389.5 g/mol

IUPAC Name

3-amino-N-benzyl-6-(3-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide

InChI

InChI=1S/C22H19N3O2S/c1-27-16-9-5-8-15(12-16)18-11-10-17-19(23)20(28-22(17)25-18)21(26)24-13-14-6-3-2-4-7-14/h2-12H,13,23H2,1H3,(H,24,26)

InChI Key

SASUUJKRYSIEGM-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)C2=NC3=C(C=C2)C(=C(S3)C(=O)NCC4=CC=CC=C4)N

Canonical SMILES

COC1=CC=CC(=C1)C2=NC3=C(C=C2)C(=C(S3)C(=O)NCC4=CC=CC=C4)N

Origin of Product

United States

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